![molecular formula C20H21NO4 B2966543 2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1008369-07-0](/img/structure/B2966543.png)
2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
説明
This compound is a synthetic derivative of the tetrahydroisoquinoline scaffold, characterized by a 3-carboxylic acid group and a 2-(3,5-dimethylphenoxy)acetyl substituent. The compound’s structural complexity arises from the fusion of a tetrahydroisoquinoline core with a phenoxyacetyl moiety, which may influence its solubility, bioavailability, and target selectivity.
特性
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-7-14(2)9-17(8-13)25-12-19(22)21-11-16-6-4-3-5-15(16)10-18(21)20(23)24/h3-9,18H,10-12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZGWJOAUJRRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CC3=CC=CC=C3CC2C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (commonly referred to as the compound) is a derivative of tetrahydroisoquinoline known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 339.38 g/mol. Its structure features a tetrahydroisoquinoline core modified with a 3,5-dimethylphenoxy group and an acetyl moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant inhibitory effects on human umbilical vein endothelial cells (HUVEC), which are crucial for angiogenesis—a process often exploited by tumors to grow and metastasize. The compound has been shown to have an IC50 value indicating effective inhibition of HUVEC proliferation:
Compound | IC50 (μM) |
---|---|
This compound | 31.0 |
Sutent | 14.4 |
I-12 | 31.0 |
I-16 | 32.1 |
This data suggests that the compound can be developed as an angiogenesis inhibitor for cancer therapy .
The mechanism through which the compound exerts its biological effects involves modulation of signaling pathways associated with cell proliferation and survival. It has been reported to inhibit key proteins involved in angiogenesis and tumor growth. Specifically, it interferes with vascular endothelial growth factor (VEGF) signaling pathways, which are critical in angiogenesis .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested against various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in certain cancer types.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor sizes compared to control groups. These findings support its potential use in clinical settings as an adjunct therapy in cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of the compound is essential for understanding its therapeutic viability. Preliminary studies suggest that it has favorable absorption characteristics and a moderate half-life, which could allow for effective dosing regimens in clinical applications .
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
The compound’s closest structural analogs are other tetrahydroisoquinoline-3-carboxylic acid derivatives, differing in substituents, stereochemistry, or functional groups. Below is a detailed comparison based on structural features, similarity scores, and commercial availability:
Table 1: Structural and Commercial Comparison of Similar Compounds
Compound Name | CAS Number | Structural Features | Similarity Score* | Key Differences |
---|---|---|---|---|
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | 54329-54-3 | Tetrahydroisoquinoline core with 3-carboxylic acid and hydrochloride salt | 0.98 | Lacks phenoxyacetyl group; stereospecific (S-enantiomer) |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 151004-92-1 | Methyl substitution at position 2; 3-carboxylic acid | 0.96 | No phenoxyacetyl substituent; simpler alkyl side chain |
(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | 151004-93-2 | Carboxylic acid at position 1; S-enantiomer | 0.94 | Functional group position differs; altered stereochemical orientation |
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | 92932-74-6 | Carboxylic acid at position 1; R-enantiomer | 0.94 | Mirror-image stereochemistry compared to S-enantiomer analogs |
Target Compound | 1008369-07-0 | 3-Carboxylic acid with 2-(3,5-dimethylphenoxy)acetyl substituent | N/A | Unique phenoxyacetyl group; higher molecular weight and lipophilicity |
Key Research Findings
Hydrochloride salts (e.g., 54329-54-3) exhibit improved solubility in aqueous media, whereas the target compound’s neutral form may require formulation optimization for in vivo studies .
Stereochemical Influence :
- Enantiomers like (S)- and (R)-1-carboxylic acid derivatives (CAS 151004-93-2 and 92932-74-6) demonstrate divergent receptor affinities, suggesting that the target compound’s stereochemistry (if resolved) could critically affect its pharmacological profile .
Commercial Accessibility: Unlike the target compound, several analogs (e.g., 54329-54-3) remain available in bulk quantities, highlighting challenges in sourcing the phenoxyacetyl variant for large-scale studies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。